molecular formula C23H24N4O3S B15028310 7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B15028310
M. Wt: 436.5 g/mol
InChI Key: BDZMKQRUIKSUHM-UHFFFAOYSA-N
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Description

This compound is a polycyclic heteroaromatic system featuring a tricyclic core with nitrogen atoms at positions 1, 7, and 9, and a sulfonyl group at position 3. The substituents include a butyl chain at position 7, a methyl group at position 13, and a 4-methylphenyl sulfonyl moiety. Its structural complexity necessitates advanced crystallographic tools like SHELX and WinGX for refinement and visualization .

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H24N4O3S/c1-4-5-12-26-21(24)19(31(29,30)17-9-6-15(2)7-10-17)13-18-22(26)25-20-11-8-16(3)14-27(20)23(18)28/h6-11,13-14,24H,4-5,12H2,1-3H3

InChI Key

BDZMKQRUIKSUHM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)C)C(=O)N4C=C(C=CC4=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can be achieved through a multi-step process involving various reagents and conditions. One common method involves the use of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield the desired compound . The reaction typically involves stirring without solvent at elevated temperatures, followed by purification steps to isolate the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine, using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide in methanol or other polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and imino groups play a crucial role in its reactivity and binding to biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of tricyclic sulfonyl-containing heterocycles. Below is a systematic comparison with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differences Potential Implications References
7-Butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[...]-2-one Tricyclic core (1,7,9-triaza), butyl chain, 4-methylphenyl sulfonyl, imino group Reference compound for comparison High lipophilicity due to butyl chain; methylphenyl sulfonyl may enhance stability
5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[...]-2-one (CAS 862488-54-8) Fluorinated sulfonyl group, dimethyl substituents at positions 7 and 11 Fluorine vs. methylphenyl sulfonyl; dimethyl vs. butyl/methyl substituents Fluorine may increase electronegativity and metabolic resistance; reduced lipophilicity
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) Dithia-aza core, methoxyphenyl substituent Sulfur atoms replace nitrogen; methoxy vs. sulfonyl group Lower polarity; sulfur may alter redox properties and ring strain
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]-4(8)-one-6(IIj) Hydroxyphenyl substituent, dithia-aza core Hydroxyl vs. sulfonyl group Enhanced hydrogen-bonding capacity; potential for crystal engineering

Key Findings:

Sulfonyl Group Variations :

  • The 4-methylphenyl sulfonyl group in the target compound provides steric bulk and moderate electron-withdrawing effects compared to the 4-fluorobenzenesulfonyl analog, which offers stronger electronegativity but reduced steric hindrance .
  • Sulfonyl groups in these compounds enhance solubility in polar solvents and may influence binding to biological targets (e.g., enzymes or receptors) through dipole interactions .

Substituent Effects :

  • The butyl chain in the target compound increases lipophilicity (logP ~3.5 predicted), whereas dimethyl substituents in CAS 862488-54-8 reduce logP to ~2.8, suggesting divergent bioavailability profiles .
  • Hydroxyphenyl and methoxyphenyl derivatives exhibit stronger hydrogen-bonding networks, which could stabilize crystal lattices or protein-ligand complexes .

Crystallographic Insights :

  • SHELX and WinGX have been critical in resolving the anisotropic displacement parameters of these compounds, particularly for sulfonyl-containing derivatives, where disorder in the sulfonyl group is common .

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